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N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationship

N-((1H-Indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034390-82-2) is a fully synthetic, chimeric small molecule that merges an indole-3-methanamine head with a tetrahydrothiophen-3-yl-oxy nicotinamide tail. This architecture places a hydrogen‑bond-donating indole NH, a π‑rich bicyclic ring system, a thioether‑bearing tetrahydrothiophene, and a pyridine‑carboxamide in a single, moderately lipophilic framework (calculated logP ≈ 2.8).

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 2034390-82-2
Cat. No. B2389782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS2034390-82-2
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESC1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H19N3O2S/c23-18(22-11-13-10-21-17-6-2-1-4-15(13)17)16-5-3-8-20-19(16)24-14-7-9-25-12-14/h1-6,8,10,14,21H,7,9,11-12H2,(H,22,23)
InChIKeyZJGFEIGRXHRQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-Indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034390-82-2) – What Research Chemists and Procurement Teams Should Know Before Ordering


N-((1H-Indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034390-82-2) is a fully synthetic, chimeric small molecule that merges an indole-3-methanamine head with a tetrahydrothiophen-3-yl-oxy nicotinamide tail [1]. This architecture places a hydrogen‑bond-donating indole NH, a π‑rich bicyclic ring system, a thioether‑bearing tetrahydrothiophene, and a pyridine‑carboxamide in a single, moderately lipophilic framework (calculated logP ≈ 2.8). The compound is offered primarily as a research‑grade building block or as a candidate for medicinal‑chemistry optimization, rather than as a validated tool compound or approved drug.

1 Synthetic building block suited for medicinal chemistry optimization workflows, not a validated tool compound
2 Moderate lipophilicity and polar surface area profile support multiparameter library design and selectivity tuning
3 Single indole H-bond donor motif compatible with hinge-region target engagement studies in kinase and protease research

Why N-((1H-Indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide Cannot Be Replaced by Other Nicotinamides or Indole‑3‑carboxamides


Generic substitution is not advisable because the molecule’s activity—where observed—depends on the precise spatial arrangement of the indole N–H, the tetrahydrothiophene sulfur, and the pyridine nitrogen. Closely related analogs that replace the indole with furan, imidazole, or simple phenyl rings show divergent hydrogen‑bonding capacity, logP, and topological polar surface area (TPSA), each of which can alter target engagement, solubility, and membrane permeability [1]. Even within the same compound family, small structural variations have been shown to shift IC₅₀ values by >10‑fold in HCV NS3/4A protease and NNMT assays, making drop‑in replacement with a “similar” building block a high‑risk decision [2].

Indole vs. Furan analog Loss of the indole H-bond donor may abolish target engagement geometry; furan analog lacks this donor entirely
Indole vs. Imidazole analog Significant logP profile shift may alter permeability-solubility balance and cell-based assay behavior
Indole vs. Phenyl analog Absence of heteroatom H-bond donor and reduced π-stacking capacity may shift binding selectivity profile

Quantitative Differentiators of N-((1H-Indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide Versus Its Closest Chemical Analogs


Hydrogen‑Bond Donor Count – Indole vs. Imidazole vs. Furan Analogs

The target compound contains one H‑bond donor (indole N–H) and five H‑bond acceptors. By contrast, the closest imidazole analog (CID 91815696) also has one donor, but the furan analog (N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide) has zero, and the phenyl analog has zero [1]. This donor group can form a critical hydrogen bond with backbone carbonyls in kinase hinge regions or protease active sites, directly affecting selectivity.

H-Bond Donor Count
Computed descriptor
Target (indole): 1 donor
Furan analog: 0
Phenyl analog: 0
Imidazole analog: 1
Single geometrically constrained H-bond donor supports target-engagement selectivity context; absent in furan and phenyl analogs
PubChem computed descriptors; source-verified structural comparison only
Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationship

Lipophilicity (XLogP3‑AA) – Indole for Balanced Permeability vs. Solubility

The indole‑bearing target compound has a calculated XLogP3‑AA of ~2.8 (based on the standard PubChem algorithm), whereas the imidazole analog (CID 91815696) has a measured XLogP3‑AA of 1.4 [1]. The furan analog is estimated at ~2.0. The higher logP of the indole compound suggests superior membrane permeability but potentially lower aqueous solubility, a trade‑off that must be managed in assay development.

Lipophilicity (XLogP3-AA)
Computed descriptor
~2.8
Reported logP ~2.8 supports cell-based assay and exposure-model context; higher vs. imidazole analog (1.4)
Computed XLogP3; experimental logP validation recommended
ADME Lipophilicity Permeability

Topological Polar Surface Area (TPSA) – Fine‑Tuning Blood‑Brain Barrier Penetration

The target compound exhibits a TPSA of approximately 85 Ų (calculated via Ertl method), while the imidazole analog (CID 91815696) has a TPSA of ~90 Ų [1]. The slightly lower TPSA of the indole analog, combined with its higher logP, places it closer to the empirically derived threshold of <90 Ų for blood‑brain barrier penetration, making it a more attractive scaffold for CNS‑targeted probe development.

Topological Polar Surface Area
Computed descriptor
Target (indole): ~85 Ų
Imidazole analog: ~90 Ų
Furan analog: ~80 Ų
TPSA ~85 Ų reported within favorable CNS predictor range; supports CNS-penetration study context
Ertl algorithm estimate; confirm experimentally for CNS programs
CNS Drug Design TPSA Blood‑Brain Barrier

Rotatable Bond Count – Impact on Conformational Entropy and Binding Affinity

The target molecule possesses 6 rotatable bonds (the indole‑CH₂‑NH‑CO‑pyridine‑O‑thiophene chain). In contrast, the imidazole analog (CID 91815696) has 6 as well, but the furan analog has only 5 [1]. While the difference is small, in fragment‑based drug discovery each rotatable bond adds approximately 1.4 kJ/mol of conformational entropy penalty upon binding. The indole analog’s additional rotational degree of freedom may be leveraged to access binding pockets that the more constrained furan analog cannot reach.

Rotatable Bond Count
Computed descriptor
6
Reported 6 rotatable bonds may provide conformational adaptability context for fragment-based design; vs. furan analog (5)
Computed by Cactvs; binding entropy trade-off requires target-specific review
Conformational Analysis Binding Affinity Ligand Efficiency

High‑Confidence Application Scenarios for N-((1H-Indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide Based on Verified Evidence


Construction of Focused Kinase‑Inhibitor Libraries

The indole NH donor and tetrahydrothiophene sulfur create a bidentate binding motif compatible with the ATP‑binding hinge of kinases. Medicinal chemists can use this scaffold as a privileged starting point for building kinase‑biased compound libraries, particularly for targets where a single H‑bond donor is required [1].

Optimization of CNS‑Penetrant Chemical Probes

With a TPSA of ~85 Ų and logP ~2.8, the compound resides within the optimal CNS‑drug space. Neuroscience programs can exploit this core to develop blood‑brain barrier‑penetrating probes, where the indole ring can be functionalized to tune selectivity [1].

Physicochemical Benchmarking of Analog Series

Because the compound’s computed descriptors (XLogP3‑AA, TPSA, rotatable bonds) are well‑defined, it serves as an internal reference standard for calibrating in‑house computational models when synthesizing new analogs. Its properties can be used to validate QSAR predictions before committing to synthesis of larger libraries [1].

Application
Selection Property
Validation Focus
Kinase-inhibitor library design
Indole hinge-binding motif with tetrahydrothiophene sulfur
H-bond donor geometry and target engagement review
CNS-penetrant probe development
TPSA/logP CNS-space profile
BBB penetration predictor review and experimental confirmation
Analog series benchmarking
Well-defined computed descriptor set
QSAR model calibration and in-house computational validation
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